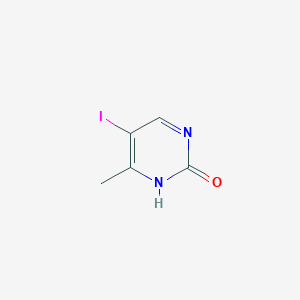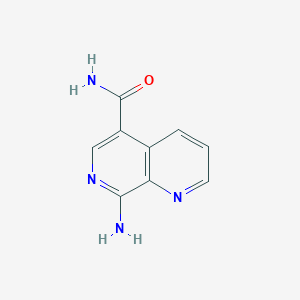![molecular formula C44H68Br2N2O2S2 B13132029 (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bithieno[3,2-b]pyrrolylidene core, which is functionalized with dibromo and bis(2-hexyldecyl) groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, starting from the preparation of the bithieno[3,2-b]pyrrolylidene core. This core can be synthesized through a series of condensation reactions involving thiophene derivatives and pyrrole. The dibromo functionalization is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The bis(2-hexyldecyl) groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The dibromo groups can also facilitate the formation of reactive intermediates, enhancing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2,2’-dibromo-4,4’-bis(2-octyldodecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- (E)-2,2’-dibromo-4,4’-bis(2-decyltetradecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
Uniqueness
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and interaction with biological targets. The presence of dibromo groups also enhances its reactivity, making it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C44H68Br2N2O2S2 |
|---|---|
Poids moléculaire |
881.0 g/mol |
Nom IUPAC |
(6E)-2-bromo-6-[2-bromo-4-(2-hexyldecyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-hexyldecyl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C44H68Br2N2O2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-47-35-29-37(45)51-41(35)39(43(47)49)40-42-36(30-38(46)52-42)48(44(40)50)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b40-39+ |
Clé InChI |
CIYZMQWGQPDHBS-XQQUEIPISA-N |
SMILES isomérique |
CCCCCCCCC(CCCCCC)CN1C2=C(/C(=C\3/C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O)SC(=C2)Br |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O)SC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

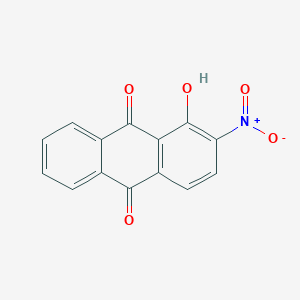
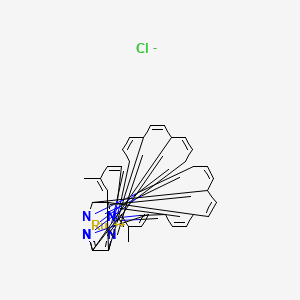
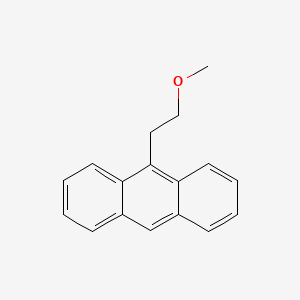
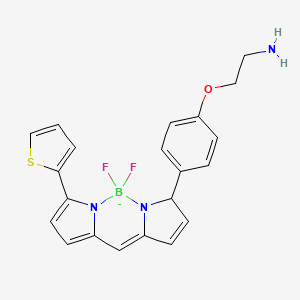

![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
